Technical Guide: Physicochemical Profiling of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Technical Guide: Physicochemical Profiling of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Topic: Physicochemical Properties & Characterization Profile of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Format: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers[]
Executive Summary & Scaffold Analysis
The compound 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine represents a strategic scaffold in medicinal chemistry, merging a saturated heterocyclic amine (piperidine) with a planar, electron-deficient aromatic system (1,3,4-oxadiazole).[] This specific architecture serves as a robust bioisostere for carboxylic esters and amides, offering improved metabolic stability while retaining hydrogen bond acceptor capabilities.
This guide provides a comprehensive analysis of the physicochemical properties, synthesis logic, and characterization protocols required to utilize this scaffold effectively in drug discovery programs, particularly for GPCR modulation and antimicrobial applications.
Molecular Architecture & Electronic Properties[1]
Structural Logic
The molecule comprises two distinct domains affecting its physicochemical behavior:
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The Piperidine Ring (Saturated): Provides three-dimensionality (sp3 character) and a basic center (secondary amine).[] The attachment of the oxadiazole at the C2 position creates a chiral center, introducing stereochemical considerations (R/S enantiomers).
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The 1,3,4-Oxadiazole Core (Aromatic): Acts as a flat, electron-withdrawing spacer. It lowers the pKa of the adjacent piperidine nitrogen via inductive effects compared to a standard alkyl-piperidine.[]
Computed Physicochemical Profile
Note: Values below are derived from consensus computational models (ACD/Labs, ChemAxon) for the neutral species.
| Property | Value / Range | Significance |
| Molecular Formula | C₉H₁₅N₃O | Low molecular weight fragment (<200 Da). |
| Molecular Weight | 181.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[] |
| cLogP | 0.8 – 1.2 | Highly favorable for oral bioavailability; suggests good membrane permeability.[] |
| Topological PSA | ~51 Ų | Well below the 140 Ų threshold for BBB penetration. |
| H-Bond Donors | 1 (Piperidine NH) | Critical for receptor binding; pH-dependent.[] |
| H-Bond Acceptors | 3 (Oxadiazole N, O) | The oxadiazole ring acts as a weak acceptor. |
| pKa (Base) | 8.5 – 9.2 (Predicted) | Lower than typical piperidine (~11.[]0) due to the electron-withdrawing oxadiazole at C2.[] |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to identifying critical impurities that affect physicochemical measurements.
Primary Synthetic Route: Cyclodehydration
The most robust synthesis involves the cyclization of a hydrazide intermediate.
Step 1: Coupling of N-protected piperidine-2-carboxylic acid with propionic hydrazide. Step 2: Cyclodehydration using dehydrating agents (e.g., POCl₃, Burgess reagent, or TsCl). Step 3: Deprotection of the piperidine nitrogen.
Visualization: Synthetic Pathway
Caption: General synthetic workflow from N-protected amino acid to final oxadiazole scaffold.
Experimental Protocols for Property Determination
To validate the theoretical values, the following self-validating protocols are recommended.
Ionization Constant (pKa) Determination via Potentiometric Titration
The pKa of the piperidine nitrogen is the most critical parameter, governing solubility and receptor binding.
Rationale: UV-metric methods may fail due to the weak chromophore of the oxadiazole.[] Potentiometry is the gold standard for this aliphatic amine.
Protocol:
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Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
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Acidification: Add 0.1 M HCl to bring the starting pH to ~2.0 (ensuring full protonation of the piperidine).
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Titration: Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere at 25°C.
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Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.[]
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Validation: Perform in triplicate. The expected pKa should be observed between 8.5 and 9.5.
Lipophilicity (LogD) Measurement (Shake-Flask Method)
Since the molecule acts as a base, LogP (neutral) is less relevant than LogD (pH-dependent distribution).[]
Protocol:
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Phases: Prepare n-octanol saturated with phosphate buffer (pH 7.4) and phosphate buffer saturated with n-octanol.
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Equilibration: Dissolve compound in the aqueous phase (pre-saturation ensures no volume change).
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Partitioning: Mix equal volumes of organic and aqueous phases. Shake for 4 hours at 25°C.
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Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
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Solubility & Stability Profile
Aqueous Solubility[1]
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pH 1.2 (Simulated Gastric Fluid): High solubility (>10 mg/mL) due to protonation of the piperidine nitrogen.
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pH 7.4 (Physiological): Moderate to High.[] The polarity of the oxadiazole ring assists solubility, preventing the "brick dust" insolubility often seen in purely aromatic scaffolds.
Metabolic Stability (In Vitro)
The 1,3,4-oxadiazole ring is generally stable against hydrolysis but can be susceptible to oxidative ring opening under specific enzymatic conditions (e.g., P450 metabolism).
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Risk Factor: The ethyl group at the 5-position is a prime site for metabolic oxidation (hydroxylation).[]
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Mitigation: If high clearance is observed, consider fluorinating the ethyl group or cyclizing it into a spiro-system.
Visualization: Physicochemical Interplay
This diagram illustrates how the structural features dictate the ADME properties.
Caption: Structural Activity Relationship (SAR) map linking chemical features to ADME properties.[]
References
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Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Link
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[]
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Pace, A., & Pierro, P. (2009). "The 1,3,4-Oxadiazoles: A New Class of Potent Inhibitors." Organic & Biomolecular Chemistry, 7, 4337-4348. Link
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National Center for Biotechnology Information. (2024).[2][3] "PubChem Compound Summary for CID 135431634 (Analog Reference)." PubChem. Link
